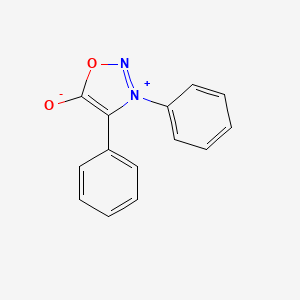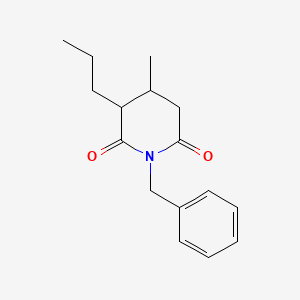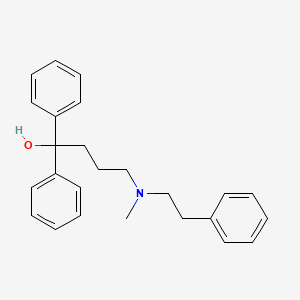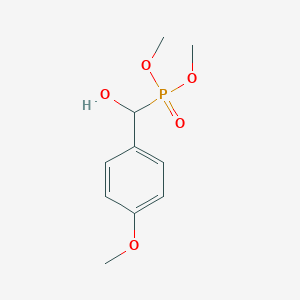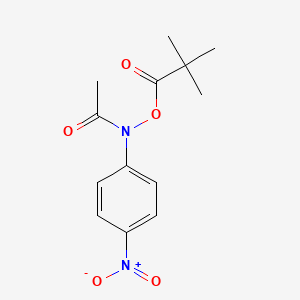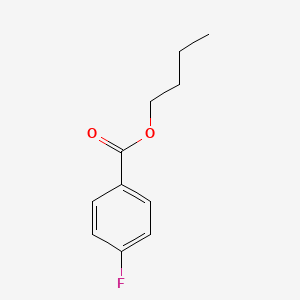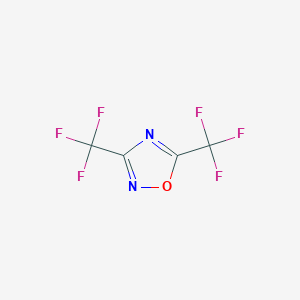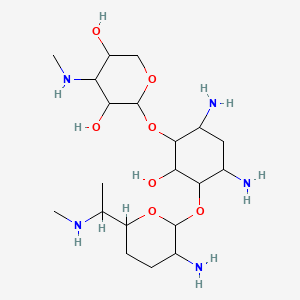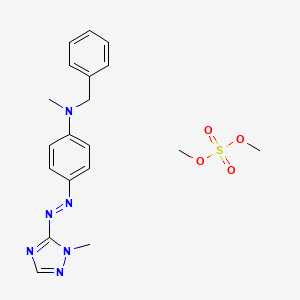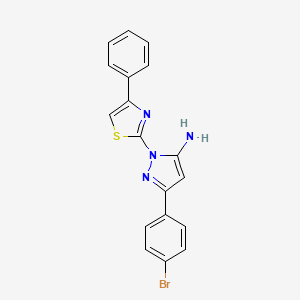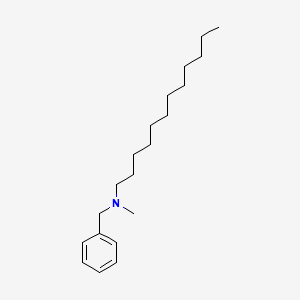![molecular formula C15H14O2S B14159304 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene CAS No. 30166-88-2](/img/structure/B14159304.png)
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . Another method involves the sulfonation of benzene using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to introduce the benzenesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process typically includes sulfonation, alkylation, and subsequent purification steps to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzenesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and directing subsequent reactions . The compound’s effects are mediated through its interactions with specific molecular pathways and targets, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(phenylsulfonyl)ethylene: Another compound with similar structural features, containing two benzenesulfonyl groups attached to an ethylene moiety.
1-(Benzenesulfonyl)ethenylsulfonylbenzene: A compound with a similar sulfonyl group arrangement but different substitution pattern.
Uniqueness
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
30166-88-2 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C15H14O2S/c1-13-7-9-14(10-8-13)11-12-18(16,17)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ |
Clé InChI |
RBZQTVKSCWMGMH-VAWYXSNFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


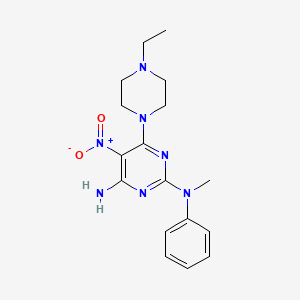
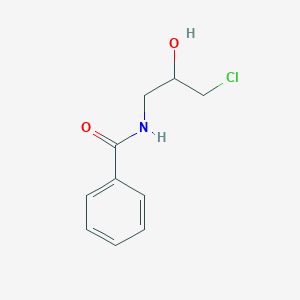
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
